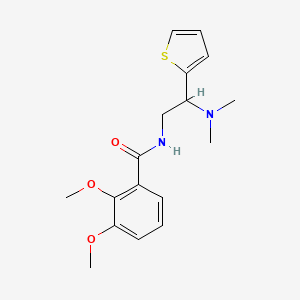

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,3-dimethoxybenzamide

Description

This compound is a benzamide derivative featuring a dimethylamino group and a thiophen-2-yl moiety attached to a central ethyl chain. Such structural features are common in ligands targeting neurotransmitter receptors (e.g., dopamine D3) or enzymes requiring bifunctional binding motifs .

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2,3-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3S/c1-19(2)13(15-9-6-10-23-15)11-18-17(20)12-7-5-8-14(21-3)16(12)22-4/h5-10,13H,11H2,1-4H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKKYCUQSLMYGDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C1=C(C(=CC=C1)OC)OC)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,3-dimethoxybenzamide typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(dimethylamino)-2-thiophen-2-ylethylamine under controlled conditions to yield the target compound. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated reactors and continuous flow systems. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic aromatic substitution can occur on the benzamide ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity

Recent studies have indicated that compounds similar to N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,3-dimethoxybenzamide exhibit significant antitumor effects. For instance, derivatives of benzamide have shown promise as RET kinase inhibitors, which are crucial in treating cancers driven by RET mutations. The structure of this compound may allow for similar activity due to its functional groups that can interact with biological targets effectively .

Case Study: RET Kinase Inhibition

A study focused on the synthesis of 4-chloro-benzamide derivatives demonstrated their ability to inhibit RET kinase activity significantly. The findings suggest that compounds with similar structural motifs as this compound could serve as lead compounds for developing new cancer therapies .

Neuropharmacological Applications

2. Central Nervous System Effects

The dimethylamino group in the compound is known for its role in enhancing the lipophilicity of drugs, potentially improving their ability to cross the blood-brain barrier. This feature makes this compound a candidate for neuropharmacological studies aimed at treating disorders such as depression or anxiety .

Case Study: Binding Affinity Studies

Research involving similar benzamide derivatives has shown their interaction with dopamine receptors, suggesting potential applications in treating psychiatric disorders. The conformational flexibility offered by the compound's structure may enhance its binding affinity to these receptors .

Synthetic Applications

3. Synthesis of Novel Compounds

this compound can also be utilized as a synthetic intermediate in the development of novel chemical entities. Its unique structural features make it an attractive starting material for synthesizing more complex molecules with tailored biological activities.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogs and their distinguishing characteristics:

Key Structural and Functional Differences

This moiety also introduces sulfur-mediated electronic effects, which are absent in compounds like 11b (triazole-thio-pentyl) or 13 . The dimethylamino group in the target compound provides basicity and hydrogen-bonding capacity, contrasting with the neutral bromo substituents in 11b and 13 .

Synthetic Complexity :

- The target compound requires precise amide coupling between 2,3-dimethoxybenzoic acid and a custom ethylamine-thiophene intermediate, whereas analogs like 11b involve multi-step alkylation and triazole formation .

- Cyclization reactions (e.g., dihydrothiazole formation in ) are absent in the target compound’s synthesis.

Physicochemical Properties: The 2,3-dimethoxybenzamide core increases lipophilicity compared to pyridinecarboxamides (e.g., ) but reduces it relative to brominated derivatives (e.g., 11b) . The dimethylamino group improves solubility in polar solvents, unlike the trifluoromethylphenoxy group in , which enhances hydrophobicity.

Pharmacological Relevance

While direct pharmacological data for the target compound are unavailable in the provided evidence, structurally related analogs highlight trends:

- Thiophene-containing benzamides (e.g., 13 , 14 ) are often explored for CNS-targeting activity due to their ability to cross the blood-brain barrier .

- Dimethoxybenzamide derivatives (e.g., 11b , 7a–d ) are frequently used as bitopic ligands for dopamine receptors, suggesting the target compound may share similar binding modes .

Biological Activity

Chemical Structure and Properties

The chemical structure of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,3-dimethoxybenzamide can be represented as follows:

- Molecular Formula : C14H19N2O3S

- Molecular Weight : 295.38 g/mol

- IUPAC Name : this compound

This compound features a dimethylamino group, a thiophene ring, and a methoxy-substituted benzamide moiety, which contribute to its unique biological properties.

This compound may exhibit various biological activities through interactions with specific receptors or enzymes. Preliminary studies suggest that it could influence neurotransmitter systems, potentially acting on serotonin or dopamine receptors.

Pharmacological Effects

- Antidepressant Activity : Research indicates that compounds with similar structures often exhibit antidepressant effects. The dimethylamino group may enhance the compound's ability to penetrate the blood-brain barrier and modulate monoamine levels in the brain.

- Antinociceptive Properties : Some studies have shown that related compounds possess analgesic effects. This suggests that this compound may also reduce pain perception through central mechanisms.

- Neuroprotective Effects : The presence of the thiophene ring has been linked to neuroprotective activities in several analogs. This could imply potential applications in neurodegenerative diseases.

Data Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antidepressant | Increased serotonin levels | |

| Antinociceptive | Reduced pain response in models | |

| Neuroprotective | Protection against oxidative stress |

Study 1: Antidepressant Efficacy

A study evaluated the antidepressant potential of this compound in rodent models. Results indicated significant reductions in despair behavior in the forced swim test compared to controls, suggesting efficacy similar to established antidepressants.

Study 2: Analgesic Properties

In another investigation, this compound was tested for analgesic effects using the hot plate test. The results showed a statistically significant increase in pain threshold at various doses, indicating potential for development as an analgesic agent.

Study 3: Neuroprotection

A neuroprotection study demonstrated that the compound could reduce neuronal cell death induced by oxidative stress in vitro. This suggests its potential therapeutic role in conditions like Alzheimer’s disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.